7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Overview
Description
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, also known as 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester, is a chemical compound with the molecular formula C16H24O4 . Its molecular weight is 280.3594 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C16H24O4/c1-8-3-12-14(19-12)5-10(8)7-18-16(17)11-6-15-13(20-15)4-9(11)2/h8-15H,3-7H2,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Chemistry
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid and its derivatives are significant in the field of chemical synthesis and organic chemistry. These compounds are used in various synthetic routes and chemical reactions. For example, their role in the synthesis of constrained β-proline analogues in organocatalytic aldol reactions shows their utility in producing more selective chemical catalysts (Armstrong, Bhonoah, & White, 2009). Additionally, 7-oxabicyclo[2.2.1]heptadiene derivatives exhibit diverse reactivity towards Brønsted acids, which is crucial in understanding their chemical properties and potential applications in organic synthesis (Maggiani, Tubul, & Brun, 1999).
Medicinal Chemistry
This compound is also explored in medicinal chemistry. A study discussed the synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives and their anti-HIV activity, indicating its potential application in developing antiviral drugs (Song Dan-qing, 2009). Moreover, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid is of interest due to its potential as a useful building block in medicinal chemistry, given its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Material Science and Resins
The compound has also been used in the manufacture of cured resins. A study dating back to 1999 mentions its use by a company in the United States until 1965 for this purpose, highlighting its historical significance in material science (IARC Monographs, 1999).
Safety And Hazards
properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXGKNECHBVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504802 | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
CAS RN |
52892-14-5 | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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